molecular formula H4NaO7P2 B1346107 Disodium diphosphate CAS No. 7758-16-9

Disodium diphosphate

Katalognummer: B1346107
CAS-Nummer: 7758-16-9
Molekulargewicht: 200.96 g/mol
InChI-Schlüssel: MHXGNUVRVJWHJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium acid pyrophosphate, also known as disodium dihydrogen pyrophosphate, is an inorganic compound with the chemical formula Na₂H₂P₂O₇. It consists of sodium cations and dihydrogen pyrophosphate anions. This white, water-soluble solid is commonly used as a buffering and chelating agent in various applications, particularly in the food industry .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumdihydrogendiphosphat wird synthetisiert, indem Lebensmittelqualität Phosphorsäure mit Natriumhydroxid oder Natriumcarbonat teilweise neutralisiert wird, um Mononatriumphosphat zu bilden. Das Mononatriumphosphat wird dann bei etwa 250 °C dehydriert, um Natriumdihydrogendiphosphat zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Lebensmittelqualität Sodaasche zu einem Neutralisator gegeben und unter Rühren erhitzt. Lebensmittelqualität Phosphorsäure wird dann zur Neutralisationsreaktion hinzugefügt, wobei der pH-Wert des Reaktionsendpunkts auf 4-4,4 eingestellt wird, um Natriumdihydrogenphosphat zu erzeugen. Die Lösung wird filtriert, durch Verdampfung konzentriert, abgekühlt, um zu kristallisieren, zentrifugiert und getrocknet, um wasserfreies Natriumdihydrogenphosphat zu bilden. Dieses wird dann bei 140-200 °C erhitzt, um es in Natriumdihydrogendiphosphat umzuwandeln .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

    Natriumhydrogencarbonat: Wird beim Backen verwendet, um Kohlendioxidgas zu erzeugen.

    Wasser: Hydrolysiert Natriumdihydrogendiphosphat zu Natriumorthophosphat.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Applications in the Food Industry

Disodium diphosphate serves multiple roles in food processing:

  • Leavening Agent : It is a key component in baking powders, reacting with sodium bicarbonate to release carbon dioxide, which aids in dough expansion .
  • Emulsifier : It stabilizes emulsions in products like processed cheese and salad dressings, preventing phase separation and enhancing texture .
  • Buffering Agent : Maintains pH stability in various food environments, crucial for flavor preservation and shelf life extension .
  • Chelating Agent : Binds with trace metal ions to inhibit oxidative discoloration in beverages and canned foods .
  • Moisture Retention : Improves water-binding capacity in processed meats, enhancing juiciness and yield .

Table 1: Food Industry Applications of this compound

ApplicationFunctionalityExamples
Leavening AgentReleases CO₂ for dough expansionBaking powders
EmulsifierStabilizes emulsionsProcessed cheese, dressings
Buffering AgentMaintains pH levelsDairy products, beverages
Chelating AgentPrevents discolorationCanned foods
Moisture RetentionEnhances juiciness in meatsProcessed meats

Applications in Pharmaceuticals

In the pharmaceutical sector, this compound is utilized primarily as:

  • Buffering Agent : Regulates pH in formulations to ensure drug stability and bioavailability .
  • Stabilizer : Prevents degradation of active ingredients by chelating metal ions .
  • Excipient : Aids in tablet disintegration and dissolution, enhancing drug delivery efficiency .

Table 2: Pharmaceutical Applications of this compound

ApplicationFunctionalityExamples
Buffering AgentRegulates pH for stabilityOral and injectable formulations
StabilizerPrevents degradationVarious drug formulations
ExcipientEnhances dissolutionTablets

Industrial Applications

This compound also finds extensive use in industrial processes:

  • Water Treatment : Acts as a dispersant and scale inhibitor, enhancing operational efficiency in cooling towers and boilers .
  • Ceramics and Pigments : Functions as a deflocculant to improve particle dispersion for uniform application in ceramics .
  • Detergents : Enhances cleaning efficacy by sequestering calcium and magnesium ions, improving detergent performance .
  • Flame Retardants : Utilized in fire-resistant coatings due to its thermal stability .

Table 3: Industrial Applications of this compound

ApplicationFunctionalityExamples
Water TreatmentPrevents mineral depositionCooling towers, boilers
CeramicsImproves particle dispersionCeramic production
DetergentsSequesters hard water mineralsCleaning products
Flame RetardantsProvides thermal stabilityFire-resistant materials

Case Study 1: Food Preservation

A study demonstrated that the inclusion of this compound in canned seafood significantly improved color retention during retorting processes. This application not only enhanced aesthetic appeal but also contributed to microbial stability through effective pH regulation.

Case Study 2: Pharmaceutical Formulations

Research indicated that formulations containing this compound exhibited improved stability of active pharmaceutical ingredients when exposed to varying environmental conditions. The chelating properties of this compound effectively minimized metal-induced degradation.

Wirkmechanismus

As a leavening agent, sodium acid pyrophosphate reacts with sodium bicarbonate in the presence of moisture and heat to produce carbon dioxide gas. This gas imparts a light and fluffy texture to baked goods . Additionally, sodium acid pyrophosphate forms ionic bonds with starches and proteins in dough, providing a moist texture .

Vergleich Mit ähnlichen Verbindungen

  • Disodium Phosphate (Na₂HPO₄)
  • Tetrasodium Pyrophosphate (Na₄P₂O₇)
  • Sodium Hexametaphosphate (Na₆P₆O₁₈)
  • Pentasodium Triphosphate (Na₅P₃O₁₀)

Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .

Biologische Aktivität

Disodium diphosphate, also known as disodium pyrophosphate (DSPP), is an inorganic compound with the chemical formula Na2H2P2O7\text{Na}_2\text{H}_2\text{P}_2\text{O}_7. It is widely used in food processing, pharmaceuticals, and various industrial applications. This article explores its biological activity, focusing on its effects on microorganisms, potential health implications, and its role in food science.

This compound is a white crystalline powder that is soluble in water. It acts as a buffering agent and is commonly used as a leavening agent in baking. Its ability to release phosphates makes it valuable in various biochemical applications.

Effects on Microorganisms

Research indicates that this compound exhibits a bacteriostatic effect on certain strains of bacteria. A study investigated its impact on Escherichia coli (E. coli) and found that while disodium phosphate did not significantly inhibit bacterial growth, it affected phage production and extracellular Shiga toxin levels under specific conditions .

Table 1: Effects of this compound on Bacterial Growth

TreatmentBacterial Growth (OD600)Phage Production (pfu/ml)Stx Production (ng/ml)
Control1.04 × 10^510
This compoundSimilar to controlBelow countable rangeSimilar to control
Sodium CitrateSimilar to controlCountableHigher than control

The study highlighted that cultures treated with disodium phosphate showed similar growth patterns to untreated controls but with reduced optical density values, indicating a potential modulation of bacterial physiology rather than outright inhibition .

Health Implications

While this compound is generally recognized as safe when consumed in normal dietary amounts, excessive intake can lead to health concerns. It has been associated with conditions such as hyperphosphatemia, particularly in individuals with compromised kidney function . High phosphate levels can contribute to cardiovascular diseases and other metabolic disorders .

Case Study: Hyperphosphatemia Risks

  • A cohort study involving patients undergoing hemodialysis found that elevated serum phosphate levels were linked to increased mortality rates. Dietary phosphate restriction was recommended for these patients to mitigate risks associated with high phosphate intake .

Research Findings

Recent studies have explored the physiological effects of this compound in various media types. For instance, differences in the growth rates of E. coli were observed based on the purity of disodium phosphate reagents used in M9 media preparations. The maximum specific growth rate was significantly lower in media prepared with lower-grade reagents .

Table 2: Growth Rates of E. coli in Different Media Types

Media TypeSpecific Growth Rate (μmax)
M9 Type AHigher
M9 Type BModerate
M9 Type CLowest

The findings suggest that impurities in this compound can influence microbial physiology, impacting both growth and metabolic activity .

Eigenschaften

Key on ui mechanism of action

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/

CAS-Nummer

7758-16-9

Molekularformel

H4NaO7P2

Molekulargewicht

200.96 g/mol

IUPAC-Name

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI-Schlüssel

MHXGNUVRVJWHJK-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

Kanonische SMILES

OP(=O)(O)OP(=O)(O)O.[Na]

Siedepunkt

Decomposes (NIOSH, 2024)
Decomposes

Color/Form

White crystalline powder

Dichte

Density: 1.86 /Hexahydrate/

melting_point

1810 °F (NIOSH, 2024)
988 °C
1810 °F

Key on ui other cas no.

68915-31-1
7758-16-9
7782-95-8

Physikalische Beschreibung

Liquid;  Other Solid;  Pellets or Large Crystals;  Dry Powder
White powder or grains
White solid;  [Merck Index] White odorless powder;  [MSDSonline]

Piktogramme

Corrosive; Irritant

Verwandte CAS-Nummern

10042-91-8

Löslichkeit

Soluble in water
Sol in wate

Dampfdruck

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does SAPP impact the texture of meat products?

A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].

Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?

A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].

Q3: Does SAPP impact the shelf life of meat products?

A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].

Q4: How does SAPP affect the stability of strawberry puree during processing?

A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].

Q5: Can SAPP be used to prevent darkening in potatoes?

A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].

Q6: Does SAPP affect the quality of frozen fish fillets?

A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].

Q7: How does SAPP function as a leavening agent in baked goods?

A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].

Q8: How does SAPP interact with other ingredients in baked goods?

A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].

Q9: What is the molecular formula and weight of SAPP?

A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.

Q10: How does the type of phosphate salt affect its functionality in meat products?

A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].

Q11: Do different phosphate salts have different antimicrobial effects?

A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].

Q12: How does the pH of the food matrix affect SAPP's functionality?

A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].

Q13: Can SAPP be encapsulated to improve its application in food products?

A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].

Q14: Are there any concerns regarding the use of phosphates in food?

A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].

Q15: Are there any alternatives to SAPP in food applications?

A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].

Q16: What analytical techniques are used to study the interaction of SAPP with food components?

A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].

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